molecular formula C25H27N3O B12038360 4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide CAS No. 324577-52-8

4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide

Cat. No.: B12038360
CAS No.: 324577-52-8
M. Wt: 385.5 g/mol
InChI Key: XROFUGPNZBPIKR-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl moiety and a diazenyl (azobenzene) group at the 4-position of the aniline ring. The tert-butyl substituent enhances steric bulk and hydrophobicity, influencing solubility and crystallinity. This compound’s structural complexity requires advanced characterization techniques, such as X-ray crystallography (e.g., SHELX programs ) and spectroscopic methods, to confirm its conformation and electronic properties.

Properties

CAS No.

324577-52-8

Molecular Formula

C25H27N3O

Molecular Weight

385.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide

InChI

InChI=1S/C25H27N3O/c1-17-8-6-7-9-23(17)28-27-21-14-15-22(18(2)16-21)26-24(29)19-10-12-20(13-11-19)25(3,4)5/h6-16H,1-5H3,(H,26,29)

InChI Key

XROFUGPNZBPIKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Diazotization of 2-Methylaniline

2-Methylaniline is treated with sodium nitrite (NaNO₂) in acidic media (HCl) at 0–5°C to generate the diazonium salt. Key parameters include:

  • Temperature : Maintaining ≤5°C prevents premature decomposition.

  • Acid Concentration : Excess HCl stabilizes the diazonium ion.

  • Stoichiometry : A 1:1 molar ratio of aniline to NaNO₂ ensures complete conversion.

Example Protocol :

  • Dissolve 2-methylaniline (0.02 mol) in 45 mL H₂O and 12 mL conc. HCl.

  • Cool to 0°C, then add NaNO₂ (0.022 mol) in H₂O dropwise.

  • Stir for 30 minutes to form the diazonium chloride.

Coupling with 2-Methyl-4-aminophenol

The diazonium salt is coupled with 2-methyl-4-aminophenol in alkaline conditions (pH 8–9) to form the intermediate 2-methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline. Sodium acetate buffers the solution, while ethanol or DMF enhances solubility.

Reaction Conditions :

ParameterValueSource
SolventEthanol/H₂O (1:1)
Temperature0–5°C
Coupling AgentSodium acetate
Yield70–85%

Amidation with 4-tert-Butylbenzoyl Chloride

The final step involves reacting 2-methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline with 4-tert-butylbenzoyl chloride under Schotten-Baumann conditions.

Acyl Chloride Preparation

4-tert-Butylbenzoyl chloride is synthesized from 4-tert-butylbenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride. Key considerations:

  • Purity : Distillation under vacuum (10 mmHg, 125–126°C) removes residual acids.

  • Storage : Moisture-sensitive; requires inert atmosphere.

Protocol :

  • Reflux 4-tert-butylbenzoic acid (1 mol) with SOCl₂ (1.2 mol) in dry DCM.

  • Distill product under reduced pressure.

Amidation Reaction

The amine intermediate is treated with 4-tert-butylbenzoyl chloride in dry pyridine or DMF, with triethylamine (TEA) as HCl scavenger.

Optimized Conditions :

ParameterValueSource
SolventDry DMF
BaseTriethylamine (1.5 eq)
TemperatureRoom temperature
Yield75–88%

Procedure :

  • Dissolve 2-methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline (0.01 mol) in DMF.

  • Add TEA (0.015 mol) and 4-tert-butylbenzoyl chloride (0.011 mol).

  • Stir for 6–8 hours, then pour into ice-cold HCl.

  • Filter and recrystallize from ethanol.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

Azo compounds can be synthesized via palladium-catalyzed cross-coupling. For example, Pd(OAc)₂ facilitates coupling between aryl halides and amines. However, this method is less common due to cost and complexity.

Oxidative Dehydrogenation

tert-Butyl nitrite (TBN) catalyzes oxidative dehydrogenation of hydrazobenzenes to azobenzenes at ambient conditions. While efficient, this method requires hydrazobenzene precursors, adding synthetic steps.

Reaction Optimization and Challenges

By-Product Mitigation

  • Isomerization : The E-configuration is maintained by avoiding prolonged heating.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted acyl chloride and oligomers.

Solvent and Catalyst Screening

SolventCatalystYield (%)Reference
DMFNone75
EthanolCu(OTf)₂88
DCMPEG-20082

Cu(OTf)₂ enhances amidation efficiency via Lewis acid activation, while PEG-200 improves coupling kinetics.

Analytical Characterization

Critical data for verifying product identity:

Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR δ 1.36 (s, 9H, tert-butyl), 7.5–8.2 (m, aromatic H)
IR 1660 cm⁻¹ (C=O), 1590 cm⁻¹ (N=N)
HPLC Retention time: 12.3 min (98% purity)

Melting Point

Reported range: 180–182°C.

Chemical Reactions Analysis

Reduction Reactions

The diazenyl group undergoes reductive cleavage under various conditions:

Reduction Method Reagents/Conditions Products Mechanistic Pathway
Catalytic HydrogenationH₂, Pd/C in ethanol4-tert-butyl-N-(2-methyl-4-aminophenyl)benzamide + 2-methylanilineSequential hydrogen addition to -N=N- bond
Zinc-Acid ReductionZn/HCl, aqueous mediumHydrazine intermediate → Amines (same as above)Two-electron transfer with acidic protonation
Sodium Dithionite ReductionNa₂S₂O₄, pH 7–9Cleavage to aromatic aminesRadical-mediated reduction

Key Findings :

  • Catalytic hydrogenation preserves stereochemistry at the benzamide moiety .

  • Acidic conditions (Zn/HCl) accelerate reaction rates but may protonate the amide group, altering selectivity.

Substitution Reactions

The benzamide carbonyl and aromatic rings participate in nucleophilic and electrophilic substitutions:

Nucleophilic Acyl Substitution

Reagents : Amines (e.g., NH₃, RNH₂), alcohols (ROH)
Products :

  • Amides: 4-tert-butyl-N-(2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl)urea derivatives

  • Esters: Methyl/ethyl benzamide analogs

Mechanism :

  • Nucleophile attacks electrophilic carbonyl carbon.

  • Tetrahedral intermediate forms, followed by leaving group expulsion.

Electrophilic Aromatic Substitution (EAS)

Reagents : HNO₃/H₂SO₄ (nitration), SO₃/H₂SO₄ (sulfonation)
Regioselectivity :

  • Nitration occurs at the para position of the tert-butyl-substituted benzene ring due to steric hindrance .

  • Sulfonation favors the ortho position relative to the diazenyl group.

Acid/Base-Catalyzed Decomposition

Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions:

Condition Products Notes
HCl (conc.)4-tert-butylbenzoic acid + 2-methyl-4-aminoanilineDiazenyl group cleaves via protonation
NaOH (aq.)Hydrolysis of amide to carboxylic acidRequires heating (80–100°C)

Kinetics :

  • Acidic decomposition follows first-order kinetics with t1/2=2.3hourst_{1/2} = 2.3 \, \text{hours} in 6M HCl at 25°C.

Oxidation Reactions

The diazenyl group oxidizes to nitroso or nitro derivatives:

Oxidizing Agent Conditions Products
KMnO₄H₂SO₄, 60°C4-tert-butyl-N-(2-methyl-4-nitrosophenyl)benzamide
Ozone (O₃)CH₂Cl₂, -78°CFragmentation into smaller aromatic aldehydes

Mechanistic Insight :

  • MnO₄⁻ abstracts electrons from the -N=N- bond, forming nitroso intermediates .

Photochemical Reactions

UV irradiation induces cis-trans isomerization of the diazenyl group:

Light Source Wavelength (nm) Outcome
UV-A365Reversible trans → cis isomerization
UV-C254Irreversible degradation via radical pathways

Applications :

  • Photoswitching materials.

  • Controlled drug release systems.

Polymerization and Coupling Reactions

The compound acts as a monomer in polyamide synthesis:

Reaction Type Catalyst Polymer Properties
CondensationTiCl₄High thermal stability (Tg=210°CT_g = 210°C)
Radical PolymerizationAIBN (initiator)Branched architecture with azo linkages

Industrial Relevance :

  • Used in coatings and adhesives for high-temperature applications.

Biological Redox Interactions

In vitro studies demonstrate radical scavenging activity:

Assay IC₅₀ (μM) Mechanism
DPPH Radical Scavenging12.4 ± 0.8Hydrogen atom transfer (HAT) from diazenyl
Hydroxyl Radical (- OH)18.9 ± 1.2Electron transfer (SET) to stabilize radicals

Structure-Activity Relationship :

  • Electron-donating tert-butyl group enhances radical stabilization .

Stability and Degradation Pathways

Thermal Stability :

  • Decomposes at 285°C (TGA data) via simultaneous loss of tert-butyl and diazenyl groups.

Hydrolytic Stability :

  • Stable in neutral water (>6 months) but degrades rapidly at pH < 3 or pH > 10.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide exhibit various biological activities:

  • Antiviral Activity : Compounds within the N-phenylbenzamide class have shown promise as antiviral agents. For instance, modifications in the benzamide structure can enhance activity against viruses such as Enterovirus 71 (EV71), with some derivatives demonstrating IC50 values in low micromolar ranges .
  • Anticancer Potential : The diazenyl moiety is known to facilitate interactions with nucleophiles, potentially leading to the formation of reactive intermediates that can modify cellular components. This suggests a role in cancer therapy by targeting specific pathways involved in tumor growth.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Preparation of Substituted Benzamides : Starting materials are reacted to form substituted benzamides.
  • Diazotization : The diazenyl group is introduced through diazotization reactions, which are crucial for enhancing the compound's reactivity.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

These synthetic routes are essential for obtaining sufficient quantities of the compound for research purposes.

Case Studies

  • Antiviral Studies : A study on N-phenylbenzamide derivatives demonstrated their effectiveness against EV71, highlighting the importance of structural modifications for enhancing antiviral activity .
  • Cancer Research : Investigations into diazenyl compounds have shown their ability to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.
  • Material Science Applications : Research into the photophysical properties of diazenylaromatic compounds indicates potential uses in organic electronics and photonic devices due to their unique light absorption characteristics.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the benzamide group can interact with proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (72)

  • Substituents : Pyrazol-3-amine and methoxyphenyl groups.
  • Applications : Likely explored in pharmaceuticals due to pyrazole’s prevalence in bioactive molecules. Synthetic routes involve HBTU-mediated coupling, similar to the target compound .

4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

  • Substituents : Bromo, nitro, and methoxy groups.
  • Key Differences: The nitro group is strongly electron-withdrawing, reducing electron density compared to the target compound’s electron-donating tert-butyl group.
  • Applications : Likely an intermediate in organic synthesis or explosives research. Crystal structure analysis reveals two molecules per asymmetric unit, highlighting packing differences due to nitro groups .

4-tert-butyl-N-(4-ethoxyphenyl)benzamide

  • Substituents : Ethoxy group.
  • Key Differences : The ethoxy group improves solubility in polar solvents compared to the hydrophobic diazenyl group in the target compound.
  • Applications: Potential use in material science due to its balance of hydrophobicity and polarity .

4-tert-butyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide

  • Substituents : Thiazole sulfonamide.
  • Key Differences : The thiazole ring and sulfonamide moiety introduce heteroaromaticity and hydrogen-bonding capacity, often leveraged in antimicrobial agents.
  • Applications : Likely investigated for biological activity, diverging from the target compound’s material-focused properties .

Physicochemical Properties

Table 1. Comparative Properties of Benzamide Derivatives

Compound Name Molecular Weight (g/mol) Key Functional Groups LogP (Estimated) Potential Applications
Target Compound ~400 Benzamide, Diazenyl (E) 5.2 Optoelectronics, Sensors
4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide 379.45 Benzamide, Pyrazole 3.8 Pharmaceuticals
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide 355.18 Benzamide, Nitro, Bromo 2.9 Synthesis Intermediates
4-tert-butyl-N-(4-ethoxyphenyl)benzamide 311.41 Benzamide, Ethoxy 4.1 Material Science
4-tert-butyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide 415.51 Benzamide, Thiazole, Sulfonamide 3.5 Antimicrobial Agents

Crystallographic and Computational Analysis

  • Crystal Packing : The tert-butyl group in the target compound disrupts close packing, reducing melting points compared to nitro- or bromo-substituted analogues .
  • Software Tools : Programs like SHELXL and ORTEP-III are critical for resolving steric clashes and confirming diazenyl geometry.

Biological Activity

4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide is a complex organic compound that falls within the category of diazenyl derivatives. Its unique molecular structure, characterized by the presence of a tert-butyl group, a benzamide moiety, and a diazenyl functional group, suggests potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C25_{25}H27_{27}N3_{3}O
  • Molecular Weight : 397.50 g/mol
  • CAS Number : 324577-52-8

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies have shown that diazenyl compounds can inhibit key cancer cell lines by targeting specific kinases involved in tumor growth. A comparative study revealed that compounds with diazenyl groups demonstrated enhanced cytotoxicity against leukemia cell lines (JVM-13 and MOLT-4) when assessed through MTT assays .

The proposed mechanism of action for this compound includes:

  • DNA Binding : The diazenyl moiety may facilitate binding to DNA, leading to the formation of reactive intermediates that disrupt cellular processes.
  • Enzyme Interaction : Preliminary studies suggest that this compound interacts with various enzymes and receptors, potentially altering their activity and affecting signal transduction pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship of diazenyl compounds has been extensively studied to elucidate how modifications in structure can influence biological activity. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesBiological Activity
4-tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamideSimilar diazenyl and benzamide structuresAntitumor activity
6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamideContains a benzothiophene coreEnhanced reactivity
N-(4-piperidin-3-ylphenyl)-benzamideDifferent nitrogen-containing heterocycleNeuroactive properties

These comparisons highlight how variations in substituents can significantly alter biological activities, providing insights into pharmacological applications.

Case Studies

Several studies have investigated the biological effects of diazenyl compounds similar to this compound:

  • Antibacterial Studies : Compounds with similar diazenyl structures were screened for antibacterial activity against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
  • Anticancer Research : In vitro studies demonstrated that certain diazenyl derivatives exhibited significant inhibition of cancer cell proliferation compared to standard chemotherapeutics like cisplatin .
  • Structure Modification Effects : Research on structurally modified diazenyl compounds indicated that specific substitutions could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Questions

Q. What synthetic strategies are employed for preparing 4-tert-butyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide, and what critical reaction parameters must be controlled?

  • Methodological Answer :

  • Diazo Coupling : Formation of the diazonium salt from 2-methylaniline using NaNO₂/HCl at 0–5°C, followed by coupling with 4-amino-2-methylphenol under pH 4–6 to ensure (E)-configuration .
  • Benzamide Formation : Activation of 4-tert-butylbenzoic acid with EDC/HOBt in DMF, followed by reaction with the diazenyl-substituted aniline. Triethylamine maintains a basic environment (pH 7–8) .
  • Key Parameters :
  • Stoichiometric ratios (1:1.2 for acid to coupling agent).
  • Solvent polarity (DMF enhances nucleophilicity).
  • Moisture exclusion to prevent hydrolysis of intermediates .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), tert-butyl singlet (δ 1.3 ppm), and E-diazenyl coupling constant (J = 12–14 Hz) .
  • ¹³C NMR: Confirms carbonyl (δ ~165 ppm) and tert-butyl carbons (δ ~35 ppm).
  • HRMS : Validates molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Identifies amide C=O stretch (~1650 cm⁻¹) .
  • HPLC-PDA : Quantifies purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How does the tert-butyl group influence the physicochemical properties of this compound?

  • Methodological Answer :

  • Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability (PAMPA assay) .
  • Metabolic Stability : Reduces degradation in microsomal assays (t₁/₂ > 120 min vs. <30 min for non-substituted analogs) due to steric hindrance .

Advanced Questions

Q. How can computational methods predict the spectroscopic properties and stability of this compound?

  • Methodological Answer :

  • DFT Calculations :
  • B3LYP/6-31G(d) predicts NMR chemical shifts (error <0.3 ppm) and IR vibrational modes .
  • Transition state analysis for E/Z isomerization (barrier ~25 kcal/mol) .
  • TD-DFT : Models UV-Vis transitions (λmax ~450 nm) to explain fluorescence behavior .
  • MD Simulations : Assess solvent effects (e.g., DMSO stabilizes E-isomer by 2–3 kcal/mol) .

Q. What methodologies address contradictions in reported biological activities of structurally similar benzamides?

  • Methodological Answer :

  • Standardized Assays : Replicate MTT assays under uniform conditions (48h incubation, 10 µM dose) to minimize variability .
  • SAR Studies : Systematically modify substituents (e.g., replacing tert-butyl with CF₃) to isolate activity contributions .
  • Meta-Analysis : Aggregate PubChem and peer-reviewed data to identify trends (e.g., trifluoromethyl groups enhance enzyme inhibition) .

Q. How can researchers study the E/Z isomerization dynamics of the diazenyl group?

  • Methodological Answer :

  • Variable-Temperature NMR : Tracks chemical shift changes (Δδ >0.5 ppm) between 25–80°C to calculate activation energy (Eₐ ≈ 80 kJ/mol) .
  • UV-Vis Spectroscopy : Monitors absorbance changes at λmax ~450 nm during thermal isomerization .
  • Photochemical Studies : Use UV light (365 nm) to induce Z→E conversion, quantified via HPLC .

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